molecular formula C11H9F3O3 B11869181 8-(Trifluoromethyl)chroman-3-carboxylic acid

8-(Trifluoromethyl)chroman-3-carboxylic acid

Cat. No.: B11869181
M. Wt: 246.18 g/mol
InChI Key: JYNIHMBOYTULOE-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)chroman-3-carboxylic acid is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a trifluoromethyl group in the structure enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)chroman-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable chroman precursor.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)chroman-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

8-(Trifluoromethyl)chroman-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)chroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    8-Methylchroman-3-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    8-Ethylchroman-3-carboxylic acid: Contains an ethyl group instead of a trifluoromethyl group.

    8-Phenylchroman-3-carboxylic acid: Contains a phenyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 8-(Trifluoromethyl)chroman-3-carboxylic acid makes it unique compared to other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for various scientific research applications.

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

8-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-2-6-4-7(10(15)16)5-17-9(6)8/h1-3,7H,4-5H2,(H,15,16)

InChI Key

JYNIHMBOYTULOE-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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